molecular formula C8H13N3 B12434106 3-Tert-butylpyrazin-2-amine

3-Tert-butylpyrazin-2-amine

Cat. No.: B12434106
M. Wt: 151.21 g/mol
InChI Key: YKOYTGVGMXESAX-UHFFFAOYSA-N
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Description

3-(tert-Butyl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a tert-butyl group at the 3-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)pyrazin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrazine with tert-butylamine under suitable conditions. This reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the tert-butylamine group.

Industrial Production Methods

Industrial production of 3-(tert-butyl)pyrazin-2-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of alkyl or acyl-substituted pyrazine derivatives.

Scientific Research Applications

3-(tert-Butyl)pyrazin-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could target kinases involved in cell signaling pathways, thereby modulating cellular functions and exhibiting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • Pyrrolopyrazine derivatives
  • SHP099 (6-(4-azanyl-4-methyl-piperidin-1-yl)-3-(2,3-bis(chloranyl)phenyl)pyrazin-2-amine)

Uniqueness

3-(tert-Butyl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group can influence the compound’s steric and electronic characteristics, potentially enhancing its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

3-tert-butylpyrazin-2-amine

InChI

InChI=1S/C8H13N3/c1-8(2,3)6-7(9)11-5-4-10-6/h4-5H,1-3H3,(H2,9,11)

InChI Key

YKOYTGVGMXESAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CN=C1N

Origin of Product

United States

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